molecular formula C19H13ClF2N2O2 B2708070 N-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946245-28-9

N-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2708070
CAS No.: 946245-28-9
M. Wt: 374.77
InChI Key: KIFKOBRPHAOZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide belongs to the 2-oxo-1,2-dihydropyridine carboxamide class, characterized by a pyridone core substituted with fluorinated aryl groups. The molecule’s design incorporates halogenated aromatic rings, which are known to enhance binding affinity and metabolic stability in kinase inhibitors .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF2N2O2/c20-16-10-14(6-7-17(16)22)23-18(25)15-5-2-8-24(19(15)26)11-12-3-1-4-13(21)9-12/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFKOBRPHAOZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide” typically involves multi-step organic reactions One common approach is the condensation of 3-chloro-4-fluoroaniline with 3-fluorobenzaldehyde to form an intermediate Schiff base This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the dihydropyridine core

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

“N-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.

    Substitution: The halogen atoms (chlorine and fluorine) on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide” would depend on its specific biological target. Generally, dihydropyridine derivatives are known to interact with ion channels, enzymes, or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural differences between the target compound and its closest analogs:

Compound Name Pyridone Substituent (Position 1) Aryl Carboxamide Substituent (Position 3) Additional Modifications
Target Compound 3-Fluorophenylmethyl 3-Chloro-4-fluorophenyl None
BMS-777607 4-Fluorophenyl 4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl 4-Ethoxy group on pyridone
N-(3-Chloro-4-fluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide 4-Methylphenylmethyl 3-Chloro-4-fluorophenyl None

Key Observations :

  • BMS-777607 includes a 4-ethoxy group and a substituted pyridyloxy side chain, enhancing solubility and selectivity for Met kinase .

Pharmacological and Biochemical Properties

Table 2: Comparative Pharmacological Profiles
Compound Target Kinase IC50 (Enzyme) Solubility (pH 7.4) Oral Bioavailability Clinical Status
Target Compound Not reported Not available Likely moderate (based on halogenation) Unknown Preclinical
BMS-777607 Met kinase 3.8 nM Improved (due to 4-ethoxy group) >50% in rodents Phase I (completed)
Example 123 (Patent) Not specified N/A Not reported N/A Preclinical

Key Findings :

  • BMS-777607 demonstrates potent inhibition of Met kinase (IC50 = 3.8 nM) and robust oral efficacy in xenograft models, attributed to its optimized substituents .
  • The target compound ’s lack of a solubilizing group (e.g., ethoxy) may limit its pharmacokinetic performance compared to BMS-777606.

Selectivity and Off-Target Effects

  • BMS-777607 : Exhibits >100-fold selectivity for Met over other kinases (e.g., Axl, Tyro3) due to its unique 4-ethoxy and pyridyloxy groups .
  • Target Compound : The 3-fluorophenylmethyl group may confer distinct selectivity patterns, but this remains unverified in the absence of specific data.

Biological Activity

N-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C17_{17}H14_{14}ClF2_{2}N3_{3}O

Structural Features

  • Dihydropyridine Core : The dihydropyridine structure is known for its role in various pharmacological activities, particularly as calcium channel blockers.
  • Chloro and Fluoro Substituents : The presence of halogen atoms (chlorine and fluorine) enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, a related dihydropyridine derivative demonstrated significant efficacy in inhibiting tumor growth in xenograft models. Specifically, the analogue showed complete tumor stasis in a Met-dependent human gastric carcinoma model after oral administration . This suggests that this compound may exhibit similar anticancer properties.

Kinase Inhibition

Dihydropyridine derivatives are often explored for their ability to inhibit specific kinases. A study on substituted dihydropyridines revealed that modifications at the pyridine ring significantly improved enzyme potency and selectivity against certain kinases involved in cancer progression . This raises the possibility that our compound could also act as a selective kinase inhibitor.

Antimicrobial Activity

In vitro studies have shown that related compounds exhibit antimicrobial properties against various pathogens. For example, pyrazole derivatives with similar structural motifs demonstrated potent antibacterial activity, with MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This indicates that this compound may also possess antimicrobial properties worth investigating.

The mechanisms through which these compounds exert their biological effects often involve:

  • Enzyme Inhibition : Many dihydropyridine derivatives act by inhibiting key enzymes involved in cancer cell proliferation and survival.
  • Biofilm Disruption : Compounds similar to our target have shown efficacy in disrupting biofilm formation, which is a critical factor in bacterial virulence and resistance .

Case Study 1: Anticancer Efficacy

A study involving a structurally similar compound demonstrated significant anticancer activity when tested in vivo. The compound was administered orally to mice bearing human gastric carcinoma xenografts, resulting in complete tumor stasis. This finding supports further investigation into the anticancer potential of this compound.

Case Study 2: Antimicrobial Properties

In another study focused on antimicrobial agents, derivatives of dihydropyridines were evaluated for their ability to inhibit biofilm formation. The most active derivatives showed a significant reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin. This suggests that our compound could potentially enhance the efficacy of existing antimicrobial therapies by targeting biofilm-associated infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.